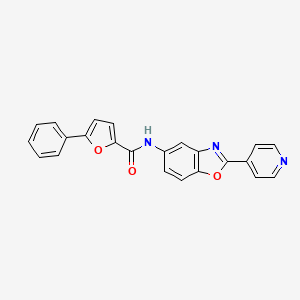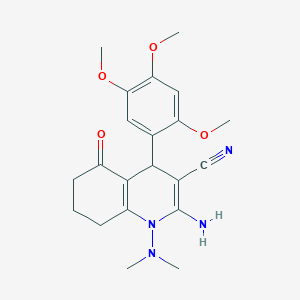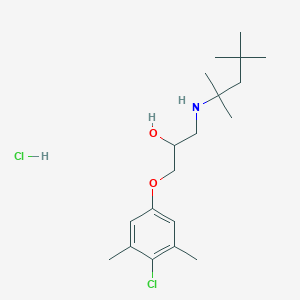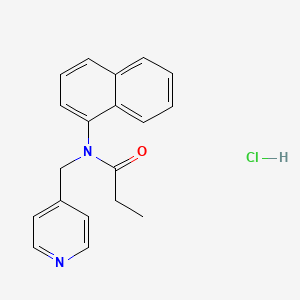
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzoxazole moiety, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazole moiety, which can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions. The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carboxamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and can exhibit similar binding properties.
Benzoxazole derivatives: Compounds with the benzoxazole ring are often studied for their biological activities.
Furan-2-carboxamides: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is unique due to the combination of its three distinct moieties (furan, benzoxazole, and pyridine), which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
IUPAC Name |
5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-22(21-9-8-19(28-21)15-4-2-1-3-5-15)25-17-6-7-20-18(14-17)26-23(29-20)16-10-12-24-13-11-16/h1-14H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGLNPPMFPXSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6048597.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B6048601.png)
![1-(2-chlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6048604.png)
![1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6048607.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B6048615.png)


![N,N,N'-trimethyl-N'-[1-(phenylsulfonyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B6048631.png)
![N~3~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)-beta-alaninamide](/img/structure/B6048637.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-methylbenzamide](/img/structure/B6048648.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B6048675.png)

![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6048690.png)
